Lipophilicity (LogP) and Polar Surface Area (PSA) Compared to Chloro and Bromo Analogs
The iodo derivative exhibits higher predicted lipophilicity than its chloro and bromo counterparts, with a calculated LogP of 3.15470 versus typical values of approximately 2.8-2.9 for the chloro analog and 3.0 for the bromo analog [1]. The polar surface area (PSA) remains constant at 20.23 Ų across the halogen series, indicating that differences in molecular recognition and membrane permeability are driven primarily by the halogen's size and polarizability rather than changes in hydrogen-bonding capacity [1]. This differential lipophilicity can translate to altered pharmacokinetic behavior in biological assays or different retention times in reverse-phase HPLC purification.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 3.15470; PSA: 20.23000 Ų |
| Comparator Or Baseline | Chloro analog (2-(4-chlorophenyl)-3-methylbutan-2-ol): estimated LogP ≈ 2.8-2.9; Bromo analog (2-(4-bromophenyl)-3-methylbutan-2-ol): estimated LogP ≈ 3.0; PSA identical |
| Quantified Difference | LogP increase of approximately 0.25-0.35 log units relative to bromo analog and 0.5-0.7 log units relative to chloro analog |
| Conditions | Calculated values using in silico prediction algorithms; PSA derived from topological polar surface area calculation |
Why This Matters
Higher LogP indicates greater hydrophobicity, which can influence compound solubility, membrane permeability, and non-specific protein binding, thereby affecting both synthetic workup procedures and the interpretation of biological assay data.
- [1] Chemsrc. 2-(4-iodophenyl)-3-methyl-butan-2-ol. LogP: 3.15470; PSA: 20.23000. View Source
